1,2-Bis((pinacolato)boryl)ethane

Overview

Description

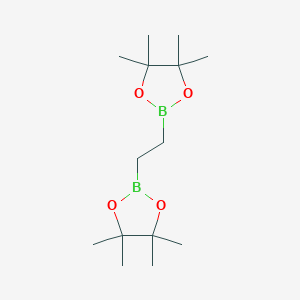

1,2-Bis((pinacolato)boryl)ethane (CAS 364634-18-4) is a boron-containing compound featuring two pinacolato-protected boron atoms symmetrically attached to an ethane backbone (Figure 1). This structure confers unique reactivity, particularly in cross-coupling reactions, where it serves as a boron source for transition metal-catalyzed transformations. Its synthesis often involves palladium- or nickel-catalyzed borylation of dibromides or alkenes, as seen in protocols utilizing bis(pinacolato)diboron (B₂pin₂) . Applications span pharmaceuticals, agrochemicals, and materials science, where its ability to form stable boronate intermediates enables precise C–C and C–B bond formations .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,2-Dioxaborolane, 2,2’-(1,2-ethanediyl)bis[4,4,5,5-tetramethyl-] can be synthesized through several methods. One common approach involves the reaction of pinacol with boron trihalides or boronic acids under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst like palladium or platinum to facilitate the formation of the dioxaborolane ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency .

Chemical Reactions Analysis

Alkylation via α-Boryl Carbanion Intermediates

The compound undergoes alkoxide-promoted deborylation to generate reactive α-boryl carbanions, enabling stereospecific alkylation with alkyl halides. Key findings include:

-

Mechanism : Treatment with NaOt-Bu or KOt-Bu induces deborylation, forming a boron-stabilized carbanion intermediate (Fig. 1A). This species reacts with primary, secondary, and tertiary alkyl halides (e.g., bromododecane, neopentyl bromide) to yield alkylboronic esters .

-

Scope :

Table 1 : Representative Alkylation Yields

| Substrate | Alkyl Halide | Yield (%) | Conditions |

|---|---|---|---|

| 1,2-Bis-Bpin ethane | Bromododecane | 92 | NaOt-Bu, THF, 25°C |

| 1,2-Bis-Bpin ethane | Neopentyl bromide | 87 | KOt-Bu, THF, 40°C |

| 1,2-Bis-Bpin ethane | 1-Bromoadamantane | 68 | KOt-Bu, THF, 60°C |

Suzuki–Miyaura Cross-Coupling

The compound participates in palladium-catalyzed cross-coupling reactions, forming C–C bonds with aryl/alkenyl halides:

Hydrolysis to Boronic Acids

Controlled hydrolysis converts the bis-boronate into boronic acids, though stability varies:

-

Kinetics : Hydrolysis in CH₃CN/H₂O (10:1) at 80°C completes in ~1 h, forming alkyl boronic acids (e.g., 11 in Scheme 5B) .

-

Applications : Hydrolyzed products serve as intermediates in amination and oxidation reactions .

Fig. 2 : Hydrolysis pathway of 1,2-bis-Bpin ethane to ethane-1,2-diboronic acid .

Stereochemical Considerations

-

Configurational Stability : α-Boryl carbanions derived from 1,2-bis-Bpin ethane exhibit rapid inversion, leading to racemization in asymmetric reactions .

-

Isotopic Labeling Studies : Reactions with ¹⁰B-labeled substrates confirm non-stereospecific alkylation pathways (e.g., eq 5 in ref ).

Large-Scale Synthetic Utility

The compound enables gram-scale synthesis of bioactive molecules:

-

Phenethylamine Derivatives : Alkylation with benzyl chloride (87% yield) followed by amination delivers phenethylamine analogs (e.g., 37 ) .

-

Steroid Derivatives : Deborylative alkylation constructs steroidal frameworks (e.g., 31 ) with 7:1 diastereoselectivity .

Comparative Reactivity

Table 2 : Reactivity Comparison with Related Boronates

| Compound | Air Stability | Hydrolysis Rate (t₁/₂) | Alkylation Yield Range |

|---|---|---|---|

| 1,2-Bis-Bpin ethane | High | 1 h (80°C) | 65–92% |

| Bis(pinacolato)diboron | High | >24 h (25°C) | N/A |

| 1,1-Bis-Bpin methane | Moderate | 4 h (65°C) | 70–85% |

Scientific Research Applications

Mechanism of Action

The mechanism by which 1,3,2-Dioxaborolane, 2,2’-(1,2-ethanediyl)bis[4,4,5,5-tetramethyl-] exerts its effects involves the formation of stable boron-carbon bonds. The boron atoms in the dioxaborolane ring can interact with various molecular targets, including enzymes and receptors, through coordination bonds. This interaction can modulate the activity of these targets and influence biological pathways .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Bis-Boryl Compounds

(a) Bis(pinacolato)diboron (B₂pin₂)

- Structure : Two boron atoms linked via a B–B bond, each protected by pinacol.

- Reactivity: Widely used in Miyaura borylation of aryl halides. Unlike 1,2-bis((pinacolato)boryl)ethane, B₂pin₂ requires metal catalysts (e.g., Pd, Ni) for activation and cannot directly participate in 1,2-migration reactions .

- Applications : Precursor for arylboronic esters; less effective in multicomponent cascades due to lack of ethane backbone rigidity.

(b) Bis((pinacolato)boryl)methane

- Structure : Single methylene bridge between two Bpin groups.

Table 1: Comparison of Bis-Boryl Compounds

Phosphine-Ligated Ethane Derivatives

(a) 1,2-Bis(diphenylphosphino)ethane (dppe)

- Structure : Ethane backbone with two diphenylphosphine groups.

- Reactivity : Forms stable complexes with transition metals (e.g., Mo, W) but lacks boron’s electrophilic character. Used in Chatt’s catalytic cycles for nitrogen fixation, contrasting with boron-based catalysts .

- Applications : Ligand in coordination chemistry; ineffective in borylation reactions.

(b) 1,2-Bis(dicyclohexylphosphino)ethane

- Structure : Bulky cyclohexyl groups enhance steric protection.

- Reactivity : Facilitates iron-catalyzed α-boryl radical couplings, similar to boron-ethane systems but reliant on phosphine-metal interactions .

- Applications : Radical cross-couplings; requires additional boron reagents (e.g., vinyl boronates).

Table 2: Phosphine vs. Boryl Ethane Derivatives

Halogenated Ethane Derivatives

(a) 1,2-Bis(2-bromoethoxy)ethane (CAS 31255-10-4)

- Structure : Ethane with bromoethoxy substituents.

- Reactivity : Nucleophilic substitution (Sₙ2) at bromine centers; lacks boron’s cross-coupling utility.

(b) 1,2-Bis(2-chloroethoxy)ethane (CAS 112-26-5)

- Structure : Chlorine analogs of bromoethoxy derivatives.

- Reactivity : Similar to bromo derivatives but less reactive in substitution.

- Applications : Flame retardants, agrochemicals .

Table 3: Halogenated vs. Boryl Ethane Derivatives

Biological Activity

1,2-Bis((pinacolato)boryl)ethane (CAS Number: 364634-18-4) is an organoboron compound that has garnered attention in various fields, particularly in medicinal chemistry and catalysis. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes two pinacolato boryl groups attached to an ethane backbone. Its molecular formula is , with a molecular weight of approximately 282 g/mol. The compound's properties and reactivity are influenced by the presence of boron atoms, which play a crucial role in its biological interactions.

The biological activity of this compound is largely attributed to its ability to participate in various biochemical pathways. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.

- Receptor Modulation : It may interact with cellular receptors, affecting signal transduction processes involved in cell growth and differentiation.

- Formation of Reactive Species : The boron atoms can facilitate the formation of reactive oxygen species (ROS), which can induce oxidative stress in target cells.

Biological Applications

- Anticancer Activity : Research indicates that this compound may exhibit anticancer properties through the induction of apoptosis in cancer cells. Studies have shown that compounds with similar structures can disrupt cellular processes essential for tumor growth .

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens. The compound's ability to disrupt microbial membranes or inhibit essential enzymatic functions could contribute to this effect.

- Neuroprotective Effects : There is emerging evidence that organoboron compounds may offer neuroprotective benefits by modulating neurotransmitter systems and reducing neuroinflammation .

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Antimicrobial | Inhibition of bacterial growth | |

| Neuroprotective | Modulation of neuroinflammatory responses |

Case Study: Anticancer Activity

A study conducted by Ali et al. demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The mechanism was found to involve the activation of caspase pathways leading to apoptosis. The study highlighted the potential for developing boron-based therapeutics targeting cancer .

Case Study: Antimicrobial Efficacy

In another investigation, researchers explored the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound showed promising results in inhibiting bacterial growth at low concentrations, suggesting its potential as a novel antimicrobial agent.

Q & A

Q. Basic: What synthetic routes are commonly employed for 1,2-Bis((pinacolato)boryl)ethane, and how is purity ensured?

Answer:

this compound is typically synthesized via transition-metal-catalyzed borylation of ethane derivatives. For example, copper-catalyzed cross-coupling with bis(pinacolato)diboron (B₂pin₂) under inert conditions (e.g., N₂ or Ar atmosphere) can yield the compound. Key steps include:

- Catalytic System : Use of Cu(I) or Cu(II) catalysts with ligands like 1,10-phenanthroline to facilitate oxidative addition .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (from toluene/hexane) ensures high purity (>95%). Monitor via ¹¹B NMR (δ ~30 ppm for pinacolato-boryl groups) and ¹H/¹³C NMR for ethane backbone integrity .

Q. Basic: What safety protocols are critical when handling this compound?

Answer:

- Protective Equipment : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use in a fume hood to avoid inhalation of dust/aerosols .

- Waste Management : Collect organic waste in designated containers for incineration by licensed facilities. Avoid aqueous disposal due to potential boron leaching .

- Storage : Store under argon at –20°C in flame-resistant cabinets to prevent moisture absorption and degradation .

Q. Advanced: How does this compound participate in enantioselective C–C bond formation?

Answer:

The compound acts as a boryl nucleophile in Ir- or Pd-catalyzed allylic substitutions. For example:

- Iridium Catalysis : (dmpe)Ir(COD)Cl complexes enable β-borylation of allylic carbonates. The ethane backbone’s rigidity enhances stereocontrol, achieving >90% ee in some cases .

- Mechanistic Insight : DFT studies suggest a seven-coordinate Ir(V) intermediate forms during oxidative addition, with ligand steric effects dictating enantioselectivity .

- Optimization : High-throughput screening (e.g., varying solvents from THF to dioxane) improves turnover numbers (TONs) up to 170 at 150°C .

Q. Advanced: Can computational modeling predict reactivity in catalytic cycles involving this compound?

Answer:

Yes. Density Functional Theory (DFT) models elucidate:

- Oxidative Addition Barriers : Soft ligands (e.g., dmpe) lower activation energy by polarizing the metal center, favoring B–C bond cleavage .

- Steric Effects : Bulky pinacolato groups hinder undesired side reactions (e.g., homocoupling) by creating a shielded boryl moiety .

- Reaction Pathways : Molecular dynamics simulations predict solvent effects (e.g., toluene vs. DMF) on reaction rates and selectivity .

Q. Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:

- ¹¹B NMR : A singlet at δ 28–32 ppm confirms the presence of tetracoordinated boron .

- ¹H NMR : Ethane protons appear as a triplet (~δ 1.2 ppm, J = 7 Hz), while pinacol methyl groups resonate as a singlet (~δ 1.0 ppm) .

- IR Spectroscopy : B–O stretches at 1340–1380 cm⁻¹ validate the pinacolato ligand .

Q. Advanced: What strategies mitigate competing pathways in its use for polyboronation reactions?

Answer:

- Ligand Design : Chelating bis(phosphine) ligands (e.g., dppe) suppress β-hydride elimination, a common side reaction in Pd-catalyzed systems .

- Temperature Control : Lower reaction temperatures (–40°C to 0°C) favor kinetic over thermodynamic products .

- Additives : LiOtBu or Cs₂CO₃ enhance borylation efficiency by activating the boron reagent .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28B2O4/c1-11(2)12(3,4)18-15(17-11)9-10-16-19-13(5,6)14(7,8)20-16/h9-10H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJBRPOBMHZZNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CCB2OC(C(O2)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28B2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10467009 | |

| Record name | 1,3,2-Dioxaborolane, 2,2'-(1,2-ethanediyl)bis[4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

364634-18-4 | |

| Record name | 1,3,2-Dioxaborolane, 2,2'-(1,2-ethanediyl)bis[4,4,5,5-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10467009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.